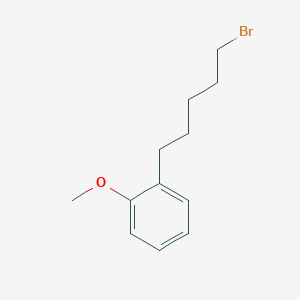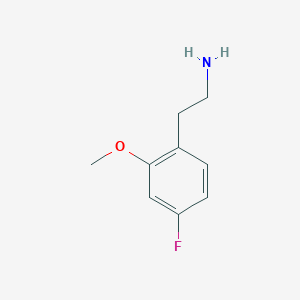
p-Nitrophenyl beta-D-arabinopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Nitrophenyl beta-D-arabinopyranoside: is a synthetic compound widely used in biochemical research. It is a derivative of arabinose, a five-carbon sugar, and contains a nitrophenyl group attached to the beta-D-arabinopyranoside moiety. This compound is often utilized as a substrate in enzymatic assays to study the activity of various glycosidases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl beta-D-arabinopyranoside typically involves the reaction of beta-D-arabinopyranoside with p-nitrophenol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the glycosidic bond. The process may involve steps such as protection and deprotection of hydroxyl groups to ensure selective glycosylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Techniques such as chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: p-Nitrophenyl beta-D-arabinopyranoside undergoes various chemical reactions, including hydrolysis, reduction, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction is commonly catalyzed by glycosidases, which cleave the glycosidic bond, releasing p-nitrophenol and beta-D-arabinopyranose.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed:
Hydrolysis: p-Nitrophenol and beta-D-arabinopyranose.
Reduction: p-Aminophenyl beta-D-arabinopyranoside.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: p-Nitrophenyl beta-D-arabinopyranoside is used as a model substrate to study the kinetics and mechanisms of glycosidases. It helps in understanding enzyme specificity and catalytic efficiency.
Biology: In biological research, this compound is used to assay the activity of enzymes involved in carbohydrate metabolism. It is particularly useful in studying the degradation of plant cell wall polysaccharides.
Medicine: The compound is used in diagnostic assays to measure enzyme activity in clinical samples. It helps in diagnosing metabolic disorders related to carbohydrate metabolism.
Industry: In the industrial sector, this compound is used in the production of biofuels and biochemicals. It aids in the enzymatic breakdown of biomass into fermentable sugars.
Mechanism of Action
The mechanism of action of p-Nitrophenyl beta-D-arabinopyranoside involves its hydrolysis by glycosidases. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing p-nitrophenol and beta-D-arabinopyranose. The released p-nitrophenol can be quantitatively measured due to its yellow color, which absorbs light at a specific wavelength.
Comparison with Similar Compounds
- p-Nitrophenyl alpha-L-arabinopyranoside
- p-Nitrophenyl beta-D-glucopyranoside
- p-Nitrophenyl beta-D-xylopyranoside
Comparison: p-Nitrophenyl beta-D-arabinopyranoside is unique due to its specific beta-D-arabinopyranoside moiety, which makes it a suitable substrate for studying enzymes that act on arabinose-containing polysaccharides. In contrast, p-Nitrophenyl beta-D-glucopyranoside and p-Nitrophenyl beta-D-xylopyranoside are used to study enzymes that act on glucose and xylose-containing polysaccharides, respectively .
Properties
Molecular Formula |
C11H13NO7 |
|---|---|
Molecular Weight |
271.22 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-2-(4-nitrophenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10+,11+/m1/s1 |
InChI Key |
MLJYKRYCCUGBBV-ZNSHCXBVSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(butan-2-yl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11742982.png)

![1-(5-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine](/img/structure/B11743004.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(3-ethoxypropyl)amine](/img/structure/B11743012.png)

![1-(2-fluoroethyl)-3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11743015.png)

![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11743023.png)






